Salvigenolide

Description

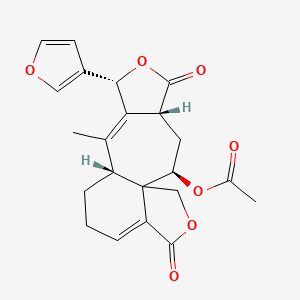

Structure

3D Structure

Properties

CAS No. |

102818-82-6 |

|---|---|

Molecular Formula |

C22H22O7 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

[(2R,4R,7R,10R)-7-(furan-3-yl)-9-methyl-5,15-dioxo-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-8,13-dien-2-yl] acetate |

InChI |

InChI=1S/C22H22O7/c1-11-15-4-3-5-16-21(25)27-10-22(15,16)17(28-12(2)23)8-14-18(11)19(29-20(14)24)13-6-7-26-9-13/h5-7,9,14-15,17,19H,3-4,8,10H2,1-2H3/t14-,15-,17-,19+,22?/m1/s1 |

InChI Key |

AAESZUTUGQRGAR-MRNNJRGVSA-N |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H](C34[C@@H]1CCC=C3C(=O)OC4)OC(=O)C)C(=O)O[C@H]2C5=COC=C5 |

Canonical SMILES |

CC1=C2C(CC(C34C1CCC=C3C(=O)OC4)OC(=O)C)C(=O)OC2C5=COC=C5 |

Origin of Product |

United States |

Elucidation of Salvigenolide S Chemical Structure and Stereochemistry

Spectroscopic Methodologies for Structural Assignment.dntb.gov.ua

The initial characterization of salvigenolide's planar structure was achieved through a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques).dntb.gov.ua

Nuclear Magnetic Resonance (NMR) spectroscopy served as a cornerstone in piecing together the molecular puzzle of salvigenolide. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provided the initial census of protons and carbons, respectively, and offered clues about their chemical environments.

Two-dimensional (2D) NMR experiments were instrumental in establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) revealed proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlated protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment was crucial for identifying longer-range connections between protons and carbons, helping to assemble the fragments into a coherent molecular structure.

Table 1: ¹H NMR Spectroscopic Data for Salvigenolide (CDCl₃)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|

Table 2: ¹³C NMR Spectroscopic Data for Salvigenolide (CDCl₃)

| Position | Chemical Shift (δ) in ppm |

|---|

High-Resolution Mass Spectrometry (HRESIMS).chromatographyonline.combioanalysis-zone.com

High-Resolution Mass Spectrometry (HRESIMS) was employed to determine the elemental composition of salvigenolide. This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the calculation of a unique molecular formula. chromatographyonline.combioanalysis-zone.com The exact mass obtained from HRESIMS analysis provided the molecular formula, which was consistent with the data derived from NMR spectroscopy.

Infrared (IR) Spectroscopy.msu.eduyoutube.com

Infrared (IR) spectroscopy was utilized to identify the functional groups present in the salvigenolide molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. msu.eduyoutube.com Analysis of the spectrum revealed the presence of key functional groups, which corroborated the structural features deduced from NMR and mass spectrometry data.

X-ray Diffraction Analysis for Absolute Configuration Determination.researchgate.netnih.gov

While spectroscopic methods are powerful for determining the planar structure, X-ray diffraction analysis of a single crystal is the definitive method for establishing the absolute configuration of a chiral molecule. researchgate.netnih.gov By crystallizing salvigenolide, researchers were able to obtain a high-quality single crystal suitable for X-ray analysis. The resulting diffraction pattern provided a detailed three-dimensional map of electron density, which allowed for the unambiguous assignment of the spatial arrangement of every atom in the molecule, thus confirming its absolute stereochemistry. mit.edunih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Elucidation.numberanalytics.comunits.it

Electronic Circular Dichroism (ECD) spectroscopy provided complementary evidence for the absolute configuration of salvigenolide. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is highly sensitive to its three-dimensional structure. numberanalytics.comunits.itfaccts.de The experimental ECD spectrum of salvigenolide was compared with theoretically calculated spectra for possible stereoisomers. The excellent agreement between the experimental spectrum and the calculated spectrum for one specific enantiomer provided strong support for the absolute configuration determined by X-ray crystallography. dntb.gov.ua

Synthetic Strategies for Salvigenolide and Its Analogues

Total Synthesis Approaches to the Salvigenane Core Structure

The total synthesis of natural products with intricate architectures like the salvigenane skeleton requires the development of robust and efficient chemical reactions. These syntheses serve as a platform for validating new synthetic methodologies and pushing the boundaries of chemical synthesis.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical steps. wikipedia.orgnumberanalytics.com The key to this process is identifying strategic bonds for disconnection, which often simplifies the molecule significantly. bham.ac.uknumberanalytics.com

For complex polycyclic systems like salvigenolide, a primary goal is to simplify the ring system. bham.ac.uk A logical retrosynthetic approach for the salvigenane core would involve disconnections that break down the bridged, polycyclic framework into more manageable intermediates. Key strategies include:

Identifying Retrons: Recognizing structural motifs that correspond to reliable chemical reactions (e.g., Diels-Alder, aldol) allows chemists to propose logical bond cleavages. libretexts.org

Branch-Point Disconnections: In polycyclic structures, cleaving a bond at a branch point can dramatically simplify the molecular architecture. bham.ac.uk

Functional Group Interconversion (FGI): Simplifying or altering functional groups can reveal more straightforward synthetic pathways. libretexts.org

A hypothetical retrosynthetic analysis for a generic salvigenane-type core might prioritize the late-stage formation of the lactone ring and the strategic cleavage of the bridged ring system to reveal a more common decalin intermediate, which can be constructed using well-established methodologies.

A major challenge in synthesizing natural products is controlling stereochemistry—the precise three-dimensional arrangement of atoms. springernature.com Asymmetric synthesis aims to produce a single enantiomer of a target molecule. springernature.comethz.ch Furthermore, chemoselectivity, the ability to react with one functional group in the presence of others, is critical when dealing with multifunctional intermediates. ximo-inc.comnih.gov

Key transformations relevant to the synthesis of complex diterpenes include:

Stereoselective Hydrogenation: Fe-catalyzed hydrogen atom transfer (HAT)-initiated hydrogenation has been used to stereospecifically reduce tetrasubstituted olefins, installing multiple contiguous stereocenters at once. nih.gov

Asymmetric Cycloadditions: Diastereoselective intramolecular cycloadditions, such as a [5+2] cycloaddition, can rapidly assemble complex spirotricyclic skeletons found in related diterpenoids. nih.gov

Enantioselective Catalysis: Using chiral catalysts or auxiliaries ensures that reactions produce the desired enantiomer, which is crucial as different enantiomers can have vastly different biological activities. ethz.ch For example, palladium-catalyzed enantioselective redox-relay Heck alkenylation has been employed to set key stereocenters in complex syntheses. nih.gov

Radical Cross-Couplings: Electrocatalytic methods have been developed for stereoselective decarboxylative transformations, allowing for the modular and efficient coupling of various fragments. nih.gov

These selective reactions are essential tools that enable chemists to navigate the complex synthetic landscape toward a target like salvigenolide with the correct relative and absolute stereochemistry.

Constructing the fused and bridged ring systems typical of diterpenoids like salvigenolide requires powerful and efficient synthetic methods. nih.govfrontiersin.org Modern organic synthesis emphasizes step and atom economy, often achieved through cascade reactions where multiple bonds are formed in a single operation without isolating intermediates. 20.210.105rsc.org

Prominent methodologies for building complex polycyclic scaffolds include:

Cascade (or Domino) Reactions: These sequences, where successive reactions occur in one pot, significantly increase synthetic efficiency. 20.210.105oaepublish.com They can be initiated by various means, including organocatalysis or transition metal catalysis, to build complex architectures from simple precursors. 20.210.105oaepublish.comnih.gov For example, a cascade involving a Knoevenagel condensation followed by a hetero-Diels–Alder reaction and a retro-[4+2] cycloaddition has been used to create highly functionalized precursors for alkaloids. 20.210.105

Cycloaddition Reactions: Intramolecular cycloadditions are particularly powerful for rapidly increasing molecular complexity and forming multiple rings. The intramolecular [5+2] cycloaddition is a key strategy for assembling unique bham.ac.uknih.govnih.gov spirotricyclic skeletons. nih.gov

Radical Cyclizations: Radical-mediated reactions offer unique pathways for bond formation. For instance, an Fe-mediated hydrogen atom transfer (HAT)-initiated 3-exo-trig radical cyclization was used to create a sterically congested tetrasubstituted cyclopropane (B1198618) ring with high stereoselectivity. nih.gov Similarly, SmI2-mediated ketyl radical cyclizations can form highly congested quaternary carbons. chemrxiv.org

Ring-Closing Metathesis (RCM): RCM is a robust method for forming cyclic structures, including the seven-membered rings found in some polycyclic systems. rsc.org

These advanced strategies are at the forefront of efforts to synthesize structurally challenging natural products, including the salvigenane diterpenoids.

Semi-synthetic Derivatization Strategies from Natural Precursors

Semi-synthesis, or partial chemical synthesis, uses compounds isolated from natural sources as starting materials. wikipedia.org This approach can be more efficient and cost-effective than total synthesis, especially when a structurally related precursor is abundant. wikipedia.org It leverages the complex scaffold already built by nature, focusing on a few strategic chemical modifications. ethz.ch

For salvigenolide, a rearranged abietane (B96969) diterpenoid, a plausible semi-synthetic precursor could be a more common abietane or clerodane diterpene. For instance, salvinorin A, a neoclerodane diterpene from Salvia divinorum, has been chemically transformed to prepare other analogues like salvinicins A and B. nih.gov This demonstrates the feasibility of using an isolated diterpene to access other related structures. A similar strategy could potentially be envisioned for salvigenolide if a suitable and abundant precursor from a Salvia species could be identified and isolated.

Design and Chemical Synthesis of Salvigenolide Analogues and Derivatives

Creating analogues of a natural product is essential for probing its biological activity and developing new therapeutic agents. nih.gov By systematically modifying the structure of salvigenolide, researchers can identify which parts of the molecule are essential for its function.

The synthesis of analogues can follow two main paths:

Modification of the Natural Product: If salvigenolide can be isolated in sufficient quantities, its functional groups (e.g., lactone, hydroxyl groups) can be chemically altered.

De Novo Synthesis: A flexible total or semi-synthesis route can be adapted to introduce structural changes, allowing for the creation of analogues that would be impossible to make by modifying the natural product itself. researchgate.net

For example, synthetic studies on xenicane diterpenoids, which also feature complex ring systems, have been extensive, leading to various analogues to explore their significant cytotoxic activities. beilstein-journals.org Similarly, creating a library of salvigenolide analogues could elucidate its structure-activity relationships.

Rational drug design uses the three-dimensional structure of a biological target to guide the creation of new molecules. nih.gov If the protein target of salvigenolide were known, techniques like molecular modeling and dynamics simulations could be used to predict how modifications to salvigenolide would affect its binding. nih.gov

Key principles guiding this process include:

Pharmacophore Identification: Determining the essential structural features (the pharmacophore) required for biological activity.

Structure-Based Design: Using computational tools like molecular docking to simulate the interaction between a ligand (salvigenolide analogue) and its receptor, optimizing the fit and interaction strength. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Conformational Locking: Introducing structural constraints to lock the molecule in its bioactive conformation, which can enhance binding affinity.

This rational approach allows for the targeted design of more potent and selective analogues, moving beyond simple trial-and-error modifications. nih.gov

Chemical Reaction Methodologies for Derivatization (e.g., functional group interconversion)

While Salvigenolide, a rearranged neo-clerodane diterpenoid isolated from Salvia fulgens, has been structurally characterized, the body of scientific literature detailing its extensive synthetic derivatization is limited. amercrystalassn.org However, the chemical methodologies for its modification can be inferred from the wealth of research on the derivatization of other structurally related neo-clerodane diterpenoids. These studies provide a framework for the potential functional group interconversions that could be applied to the Salvigenolide scaffold to generate novel analogues for further investigation. The primary sites for such derivatization on the Salvigenolide molecule include its characteristic functional groups: the butenolide ring, the epoxide, and hydroxyl groups.

The derivatization of natural products through semisynthesis is a common strategy to enhance pharmacological properties or to perform structure-activity relationship (SAR) studies. researchgate.net Methodologies applied to other diterpenoids, particularly those of the neo-clerodane class, serve as a valuable guide for the potential chemical transformations of Salvigenolide.

Reactions Involving the Epoxide Ring

The 4α,18-epoxy moiety, a common feature in many neo-clerodane diterpenoids, is a prime target for chemical modification. Oxirane-opening reactions have been successfully performed on various neo-clerodanes using different reagents. These reactions can lead to a variety of derivatives, and the stereochemistry of the starting material often dictates the course of the reaction. For instance, treatment of 4α,18-epoxy-neo-clerodanes with reagents such as acids can yield products like chlorohydrins, diols, or ethers. researchgate.net The course of these reactions, including the potential for retention or inversion of configuration at the C-4 position, is influenced by the nature and stereochemistry of other nearby functional groups, such as those at C-6. researchgate.net

Modification of Hydroxyl Groups

Salvigenolide possesses hydroxyl groups that are amenable to standard functional group interconversions.

Acetylation and Deacetylation: These are common reactions used to protect or modify hydroxyl groups. Microbial transformation studies on other neo-clerodanes, like scutebarbatine F, have demonstrated that acetylation and deacetylation can occur at various positions. nih.gov Chemical acetylation is typically achieved using reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine.

Formation of Acetonides: In neo-clerodane diterpenoids possessing vicinal diols, or suitably positioned hydroxyl and other functional groups, acetonides can be formed. For example, during the purification of diterpenoids from Salvia guevarae using acetone, acetonide artifacts were formed between hydroxyl groups at the C-6 and C-18 positions. mdpi.com This suggests that under appropriate acidic conditions, similar derivatization could be applied to Salvigenolide if it possesses suitably oriented hydroxyl groups.

Lactone Ring Modifications

The α,β-unsaturated γ-lactone (butenolide) ring is another key functional group for derivatization.

Reduction: The lactone can be reduced to the corresponding hemiacetal or diol. For example, the reduction of sclareolide, a related terpenoid lactone, with diisobutylaluminium hydride (DIBAL-H) yields the corresponding hemiacetal, which serves as a versatile intermediate for further derivatization. mdpi.com A similar strategy could be applied to Salvigenolide's butenolide ring.

Nucleophilic Addition: The lactone ring system can be opened by various nucleophiles. While not specifically documented for Salvigenolide, studies on other diterpenoids show that reactions with amines or other nucleophiles can lead to ring-opened amide or ester derivatives, respectively.

The following table summarizes representative chemical derivatization methodologies applicable to the neo-clerodane scaffold, based on published research on related compounds.

| Starting Compound Class | Reaction Type | Reagents and Conditions | Product Type | Reference |

| 4α,18-Epoxy neo-clerodane | Oxirane-opening | Acidic reagents | Chlorohydrins, 4-hydroxy-6,18-ethers, allylic alcohols | researchgate.net |

| Neo-clerodane with hydroxyl group | Acetylation | Acetic anhydride, pyridine | Acetylated derivative | nih.gov |

| Neo-clerodane with acetyl group | Deacetylation | Microbial transformation (Streptomyces sp.) | Deacetylated derivative | nih.gov |

| Neo-clerodane with diol | Acetonide formation | Acetone, acid catalyst | Acetonide derivative | mdpi.com |

| Terpenoid γ-lactone | Lactone Reduction | Diisobutylaluminium hydride (DIBAL-H) | Hemiacetal | mdpi.com |

| Hemiacetal intermediate | Nucleophilic Substitution | Indoles, TiCl₄ | C-substituted analogues | mdpi.com |

These examples of functional group interconversions highlight the potential pathways for creating a library of Salvigenolide derivatives. Such analogues would be invaluable for exploring the structure-activity relationships and potentially modulating the biological profile of the parent natural product.

Structure Activity Relationship Sar Studies of Salvigenolide and Its Analogues

Identification of Essential Structural Motifs for Biological Activity

The biological activity of diterpenoids is intrinsically linked to their molecular architecture. Structure-activity relationship studies aim to identify the specific functional groups and structural features—often called pharmacophores—that are essential for a molecule's therapeutic or toxic effects. Through the synthesis and evaluation of various analogues, researchers can pinpoint which parts of the molecule are critical for its interaction with biological targets.

For instance, in studies of abietane (B96969) diterpenoids isolated from the roots of Salvia lachnocalyx, a clear relationship was established between structure and cytotoxicity against human cancer cell lines. brieflands.com The analysis of compounds such as horminon and 7α-acetoxyroyleanone revealed that the presence of an α,β-unsaturated carbonyl moiety is a key contributor to their cytotoxic effects. brieflands.com This suggests that this particular structural motif is crucial for the molecule's ability to interact with cellular targets and exert its anticancer activity. The higher cytotoxic potency of abietane-type diterpenoids compared to labdane-type diterpenoids from the same source further underscores the importance of the core carbon skeleton in determining biological function. brieflands.com

Quantitative Analysis of the Impact of Structural Modifications on Pre-clinical Activities

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. By making strategic modifications to a parent compound, such as the abietane diterpenoid 7α-acetoxy-6β-hydroxyroyleanone, researchers can quantify the effect of these changes on preclinical indicators of activity. nih.govmdpi.com

In silico evaluations of semi-synthetic analogues of 7α-acetoxy-6β-hydroxyroyleanone have demonstrated how chemical modifications can alter anticancer potential. nih.govmdpi.com Parameters such as the Prediction of Activity Spectra for Substances (PASS) are used to quantify antineoplastic potential. For example, the parent compound, 7α-acetoxy-6β-hydroxyroyleanone (Roy), showed a high predicted antineoplastic activity (Pa value of 0.879), and its derivatives maintained strong potential with Pa values ranging from 0.819 to 0.879. nih.govmdpi.com These computational tools allow for the screening of numerous modifications to identify derivatives with potentially enhanced efficacy before undertaking costly and time-consuming synthesis and laboratory testing. nih.gov

Table 1: Predicted Anticancer Activity and Electronic Properties of 7α-acetoxy-6β-hydroxyroyleanone (Roy) and its Analogues

| Compound | Predicted Antineoplastic Activity (Pa) | HOMO-LUMO Energy Gap (eV) |

|---|---|---|

| Roy (Parent Compound) | 0.879 | 3.55 |

| Analogue 1 | 0.855 | 3.79 |

| Analogue 2 | 0.819 | 3.65 |

| Analogue 3 | 0.842 | 3.39 |

| Analogue 4 | 0.863 | 3.71 |

Data derived from in silico studies on abietane diterpenoid analogues. nih.govmdpi.com

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering profound insights into the molecular interactions that govern biological activity. Techniques like molecular docking, molecular dynamics simulations, and quantum chemical calculations allow for the detailed examination of how a ligand, such as a diterpenoid, interacts with its protein target at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. brieflands.comnih.gov This technique is instrumental in identifying potential biological targets and elucidating the mechanism of action for active compounds. For abietane diterpenoids like the analogues of 7α-acetoxy-6β-hydroxyroyleanone, molecular docking has been used to assess their binding affinity to a range of proteins implicated in cancer, including cyclin-dependent kinases (CDKs), B-cell lymphoma 2 (BCL-2), caspases, and receptor tyrosine kinases. nih.govmdpi.com

These in silico experiments reveal favorable binding poses and calculate binding energy scores, which indicate the stability of the ligand-protein complex. For example, docking studies on cytotoxic diterpenoids from Salvia lachnocalyx suggested the inhibition of topoisomerase I as a potential mechanism for their anticancer activity. brieflands.com Following docking, molecular dynamics (MD) simulations can be employed to examine the stability of the ligand-protein complex over time, ensuring that the predicted binding pose is maintained in a dynamic, solvated environment. nih.gov

Table 2: Sample Molecular Docking Scores of an Abietane Diterpenoid Analogue Against Cancer-Related Protein Targets

| Protein Target | Function | Binding Energy (kcal/mol) |

|---|---|---|

| BCL-2 | Apoptosis Regulator | -8.5 |

| Caspase-3 | Apoptosis Executioner | -7.9 |

| CDK2 | Cell Cycle Regulator | -9.1 |

| CDK6 | Cell Cycle Regulator | -8.8 |

| EGFR | Growth Factor Receptor | -8.2 |

| VEGFR | Angiogenesis Receptor | -8.4 |

| p53 | Tumor Suppressor | -7.5 |

Binding energies are representative values from in silico studies of 7α-acetoxy-6β-hydroxyroyleanone analogues. nih.govnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govmdpi.com DFT can determine a molecule's electronic structure, reactivity, and stability by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For the semi-synthetic derivatives of 7α-acetoxy-6β-hydroxyroyleanone, DFT calculations showed that strategic modifications to the molecular structure altered the HOMO-LUMO gaps, with values ranging from 3.39 to 3.79 eV. nih.govmdpi.com This analysis helps to rationalize the observed or predicted biological activities from an electronic perspective, providing a deeper understanding of the structure-activity relationship. These calculations can guide the design of new analogues with optimized electronic properties for enhanced therapeutic potential. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “Salvigenolide” with the specific, detailed structure provided.

Extensive searches for peer-reviewed research and data on Salvigenolide did not yield specific findings related to the outlined topics. The required detailed information for the following sections is not present in the available scientific literature:

Pre Clinical Investigations of Biological Activities and Molecular Mechanisms

Elucidation of Cellular Targets and Associated Biochemical Pathways:Research specifically elucidating Salvigenolide's role in inducing apoptotic pathways, causing morphological changes in cells, or modulating specific intracellular signaling cascades like the Rho-kinase pathway is not available.

To adhere to the instructions of providing a thorough, informative, and scientifically accurate article that strictly follows the provided outline, the foundational research data must exist. As this specific information for Salvigenolide is not available, creating the article would require speculation and would not meet the required standards of accuracy and factual integrity.

Phytotoxicological Investigations (e.g., effects on seed germination and root growth)

Specific phytotoxicological studies on the isolated compound Salvigenolide are not available in the reviewed literature. However, numerous studies on extracts from various species of the Salvia genus have demonstrated significant phytotoxic and allelopathic properties, which are chemical interactions that can inhibit the growth of neighboring plants. mdpi.comnih.gov These effects are attributed to a complex mixture of secondary metabolites, including terpenoids and phenolic compounds, which may include Salvigenolide. mdpi.com

Research has shown that extracts and volatile compounds from Salvia species can have pronounced inhibitory effects on the seed germination and subsequent growth of other plants.

Effects on Seed Germination: Aqueous and methanolic extracts from various Salvia species have been shown to inhibit seed germination in a concentration-dependent manner. For instance, extracts from Salvia pratensis significantly inhibited the germination of lettuce, radish, tomato, and carrot. mdpi.com Similarly, extracts from Salvia macrochlamys were found to inhibit the germination of purslane seeds. researchgate.net The essential oil of Salvia sclarea has also been reported to have significant phytotoxic effects on the seed germination of several plant species.

Effects on Root and Shoot Growth: The growth of seedlings, particularly root elongation, is often more sensitive to allelochemicals than seed germination. Volatile monoterpenoids produced by Salvia leucophylla, such as camphor (B46023) and 1,8-cineole, have been identified as potent inhibitors of root growth in test seedlings. proquest.comnih.gov These compounds have been observed to interfere with cell proliferation and DNA synthesis in the root apical meristem. proquest.com Aqueous extracts of Salvia pratensis also demonstrated a strong negative correlation with both root and shoot length in various tested species. mdpi.com

The table below summarizes findings from studies on different Salvia species, illustrating the general phytotoxic potential within this genus.

| Salvia Species | Test Plant Species | Observed Phytotoxic Effects | Reference |

| Salvia pratensis | Lettuce, Radish, Tomato, Carrot | Inhibition of seed germination and seedling growth. mdpi.com | mdpi.com |

| Salvia leucophylla | Brassica campestris (Potherb Mustard) | Strong inhibition of root growth. proquest.com | proquest.com |

| Salvia macrochlamys | Portulaca oleracea (Purslane) | Inhibition of seed germination. researchgate.net | researchgate.net |

| Salvia officinalis | Sinapis alba (White Mustard), Brassica napus (Oilseed Rape) | Inhibition of seed germination and seedling growth. mdpi.com | mdpi.com |

These findings underscore the significant allelopathic potential of the Salvia genus. While the specific contribution of Salvigenolide to these effects remains uninvestigated, it is plausible that it may play a role in the observed phytotoxicity of its source plant.

Advanced Analytical Methodologies in Salvigenolide Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is a fundamental technique for separating individual components from complex mixtures. rigaku.com In the context of natural product chemistry, it is indispensable for isolating specific compounds like salvigenolide from plant extracts. d-nb.infonih.gov

The general workflow for isolating diterpenoids from Salvia species often involves initial extraction with solvents, followed by separation using various chromatographic methods. For instance, the isolation of new clerodane diterpenoids from Salvia miniata involved an initial rinse with dichloromethane (B109758) followed by repeated column chromatography on Sephadex LH-20 and silica (B1680970) gel. researchgate.net Similarly, diterpenoids from Salvia yunnanensis were obtained by subjecting the plant extract to silica gel column chromatography, followed by further purification steps. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. dntb.gov.ua In phytochemical research, GC-MS is extensively used for the chemical profiling of essential oils and plant extracts. nih.gov

In the study of Salvia species, GC-MS is a primary tool for characterizing the composition of their essential oils. For example, a GC-MS analysis of the essential oil from Salvia fulgens, the plant from which salvigenolide was first isolated, led to the identification of its main constituents. researchgate.net While salvigenolide itself is a diterpenoid and typically not volatile enough for direct GC-MS analysis without derivatization, this technique is crucial for profiling the more volatile chemical constituents of the plant matrix in which salvigenolide is found. This metabolic profile provides valuable chemotaxonomic data and a broader understanding of the plant's secondary metabolites. nih.govmdpi.com

| GC-MS Application in Salvia Research | |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Purpose | Metabolite profiling of volatile and semi-volatile compounds in plant extracts and essential oils. researchgate.net |

| Application Example | Chemical analysis of essential oils from Salvia microphylla and Salvia fulgens to identify major and minor volatile components. researchgate.net |

| Relevance to Salvigenolide | While not directly analyzing salvigenolide, it characterizes the chemical environment from which the compound is isolated, aiding in chemotaxonomic classification. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify components in a mixture. nih.gov It is particularly valuable for the analysis of non-volatile compounds like diterpenoids. In the research of Salvia diterpenoids, HPLC is a key technique for both purification and quantitative analysis. mdpi.commsu.edu

Preparative and semi-preparative HPLC are frequently employed in the final purification stages of diterpenoids to achieve high purity. For example, the purification of new clerodane diterpenoids from Salvia species was achieved using reversed-phase semi-preparative HPLC. researchgate.net Similarly, semi-preparative HPLC with a methanol-water mobile phase was used to afford pure diterpenoids from the roots of Salvia yunnanensis. nih.gov

For quantification, HPLC methods are developed and validated to measure the concentration of specific compounds in an extract. mdpi.com A validated HPLC method allows for the precise determination of the amount of a substance, which is essential for assessing the yield of an extraction process or for standardization of an herbal product. Though a specific HPLC quantification method for salvigenolide is not detailed in the provided research, the standard approach would involve creating a calibration curve with a pure standard of the compound. researchgate.net

| HPLC Applications in Diterpenoid Research | |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Modes | Preparative, Semi-Preparative, Analytical |

| Purpose | Isolation, purification, and quantification of non-volatile compounds like diterpenoids. d-nb.info |

| Application Example | - Purification of clerodane diterpenoids from Salvia miniata using reversed-phase semi-preparative HPLC. researchgate.net- Isolation of diterpenoids from Salvia yunnanensis using semi-preparative HPLC. nih.gov |

| Purity & Quantification | HPLC is used to assess the purity of isolated compounds and for quantitative analysis through methods like the external or internal standard method. researchgate.netresearcher.life |

Spectroscopic Techniques for Quantitative Analysis and Purity Assessment

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. williams.edu It is a primary tool for elucidating the structure of unknown substances and for quantitative analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. up.ac.za This technique is useful for both quantitative and qualitative analysis of compounds containing chromophores (the part of a molecule responsible for its color). researchgate.net The absorption of UV light can indicate the presence of conjugated systems and other electronic transitions within a molecule. msu.edu

In the study of natural products, a UV-Vis spectrum provides preliminary structural information. For instance, the IR spectrum of salvioccidentalin, a related rearranged clerodane, showed absorptions for double bonds and a γ-lactone, which would also be expected to show absorbance in the UV region. mdpi.com While a specific UV-Vis spectrum for salvigenolide is not detailed, it is a standard technique used alongside others in the structural elucidation of new compounds to identify key structural motifs. ijper.org Quantitatively, the Beer-Lambert law allows for the determination of concentration from absorbance, making UV-Vis detection a common choice for HPLC systems. researchgate.net

Fluorometry, or fluorescence spectroscopy, is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It involves using a beam of light, usually ultraviolet light, that excites the electrons in molecules of certain compounds and causes them to emit light of a lower energy, typically, but not necessarily, visible light. Fluorometric methods are known for their high sensitivity and specificity. ondalys.fr

While specific applications of fluorometric methods directly to salvigenolide are not documented in the available research, this technique is applied to the study of various diterpenoids, particularly in biological assays. For example, fluorescent probes are used to measure the effects of diterpenoids on cellular processes, such as the production of reactive oxygen species (ROS) or changes in mitochondrial membrane potential. ondalys.fr The intrinsic fluorescence of some diterpenoids or their ability to interact with fluorescent dyes could be exploited for their quantification at very low concentrations.

Crystallographic Techniques for Solid-State Characterization

X-ray crystallography is a definitive method for determining the atomic and molecular structure of a crystal. wikipedia.org The technique works by diffracting a beam of X-rays off the regularly spaced atoms of a crystal, producing a diffraction pattern that can be used to calculate a three-dimensional map of the electron density. researchgate.net This electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles, thereby establishing the absolute structure and stereochemistry of a molecule. wikipedia.org

The structure and relative stereochemistry of salvigenolide were definitively established through X-ray diffraction analysis. researchgate.net This was crucial for characterizing its novel rearranged neo-clerodane skeleton, which features a six-seven membered A/B ring system with a trans fusion. researchgate.net The ability of X-ray crystallography to provide an unambiguous three-dimensional structure makes it the gold standard for the structural elucidation of complex natural products. researchgate.netnih.gov

| Crystallographic Analysis of Salvigenolide | |

| Technique | X-Ray Diffraction Analysis |

| Purpose | To determine the precise three-dimensional molecular structure, including relative and absolute stereochemistry. wikipedia.org |

| Application to Salvigenolide | The structure of salvigenolide was established by spectroscopic means and confirmed by X-ray diffraction analysis. researchgate.net |

| Key Findings for Salvigenolide | Revealed a novel rearranged neo-clerodane skeleton with a trans-fused six-seven membered A/B ring system. researchgate.net |

Future Research Directions and Translational Perspectives

Exploration of Underexplored Salvia Species for Novel Salvigenolide-Type Diterpenoids

The genus Salvia is one of the largest in the Lamiaceae family, comprising approximately 900 species with a global distribution. nih.govnih.gov Historically, numerous Salvia species have been used in traditional medicine, and their phytochemical study has revealed a vast and diverse array of terpenoids. nih.govresearchgate.net Diterpenoids isolated from Mexican Salvia species, in particular, are often characterized by a clerodane skeleton or a rearranged skeleton biogenetically derived from a clerodane precursor, similar to salvigenolide. nih.gov

Given that only a fraction of Salvia species has been phytochemically investigated, there is a significant opportunity to discover novel salvigenolide-type diterpenoids. A systematic exploration of underexplored species, especially within the subgenus Calosphace which is prevalent in Mexico, could yield new compounds with unique structural modifications. nih.gov For instance, salvioccidentalin from Salvia occidentalis and salvileucalin A from Salvia leucantha have been identified as being biogenetically related to salvigenolide, suggesting a shared biosynthetic pathway that may be present in other related species. nih.gov The vast chemical diversity of the genus, with over 315 distinct compounds identified from species in the Valley of Mexico alone, underscores the potential for new discoveries. researchgate.netresearchgate.net

Table 1: Selected Salvia Species and Their Diterpenoid Constituents

| Salvia Species | Notable Diterpenoid(s) | Significance |

|---|---|---|

| Salvia fulgens | Salvigenolide | Original source of the parent compound with a rearranged neo-clerodane skeleton. researchgate.netescholarship.org |

| Salvia occidentalis | Salvioccidentalin | Contains a diterpenoid with a rearranged neo-clerodane skeleton proposed to be biogenetically related to salvigenolide. nih.gov |

| Salvia leucantha | Salvileucalin A, Spiroleucantholide | Source of diterpenoids also considered biogenetically linked to salvigenolide. nih.gov |

| Salvia leriaefolia | Salvialeriafone, Salvialerial | Yields abietane-type diterpenoids, highlighting the diversity within the genus. nih.govresearchgate.net |

| Salvia carranzae | Salvicarranzanolide | Contains icetexane and abietane (B96969) diterpenoids. mdpi.com |

| Salvia przewalskii | Przewalskin B | Source of a novel diterpenoid with a unique skeleton, indicating potential for unprecedented structural discovery. researchgate.net |

Chemoenzymatic and Biosynthetic Engineering Approaches for Enhanced Production and Diversification

The production of salvigenolide and its analogs through direct extraction from plant sources can be limited by low yields and geographical availability of the plants. Chemoenzymatic and biosynthetic engineering offer promising alternatives for sustainable and scalable production.

Chemoenzymatic synthesis combines the efficiency of chemical synthesis for creating a core molecular scaffold with the high selectivity of enzymatic transformations for subsequent modifications. rsc.org A potential strategy for salvigenolide could involve the chemical synthesis of its core rearranged neo-clerodane skeleton, followed by enzymatic reactions to introduce various functional groups (e.g., hydroxyls, acyl groups) at specific positions. rsc.org This approach, sometimes termed "Core Synthesis/Enzymatic Extension" (CSEE), would not only facilitate production but also enable the rapid creation of a library of salvigenolide derivatives for structure-activity relationship (SAR) studies. rsc.org

Biosynthetic engineering focuses on harnessing the metabolic machinery of microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce complex plant natural products. nih.gov This involves identifying the biosynthetic genes responsible for producing salvigenolide in Salvia and introducing them into a microbial host. nih.govnih.gov By optimizing the metabolic pathways of the host organism to increase the supply of precursor molecules and expressing the relevant plant enzymes, it may be possible to achieve high-titer production of salvigenolide from simple feedstocks like glucose. nih.govnih.gov Furthermore, this platform would allow for pathway engineering and enzyme modification to generate novel, non-natural derivatives with potentially improved therapeutic properties. nih.gov

Advanced Computational Modeling for Refined SAR and Novel Target Prediction

Computational modeling utilizes computers to simulate complex biological and chemical systems, allowing for rapid, large-scale virtual experiments that can guide physical research. nih.gov For salvigenolide, these methods can be pivotal in refining its therapeutic potential. By employing techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, researchers can build detailed models that correlate specific structural features of salvigenolide and its analogs with their observed biological activities. nih.gov This provides a deeper understanding of its SAR, enabling the rational design of new derivatives with enhanced potency and selectivity.

Furthermore, advanced computational approaches can be used for novel target prediction. utad.pt Techniques such as reverse docking or pharmacophore-based virtual screening involve computationally testing salvigenolide against vast libraries of protein structures. This can identify potential molecular targets within the human body that were not previously considered, opening up new therapeutic indications for the compound. nih.gov The application of multiscale modeling, which integrates data from the molecular level up to the cellular and tissue levels, can provide a more holistic prediction of a compound's effects, mechanism of action, and potential polypharmacology. nih.gov

Development of Salvigenolide-Based Chemical Probes for Deeper Biological System Interrogation

To fully understand the mechanism of action of salvigenolide, it is essential to identify and validate its direct molecular targets within the cell. The development of salvigenolide-based chemical probes is a powerful strategy to achieve this. thermofisher.comnih.gov A chemical probe is a small molecule, derived from an active compound, that is designed to selectively modulate a specific protein target, thereby allowing for the study of that target's function in biological systems. thermofisher.comnih.gov

A high-quality probe based on the salvigenolide scaffold would need to retain high potency and selectivity for its target. nih.gov This probe could be modified in several ways for different applications. For instance, attaching a fluorescent dye would allow for the visualization of its subcellular localization and binding sites using advanced microscopy techniques. uit.no Alternatively, incorporating a photoreactive group or a clickable tag would enable affinity-based protein profiling experiments to covalently link the probe to its binding partners, facilitating their isolation and identification by mass spectrometry. The creation of such tools would be invaluable for deconvoluting the specific signaling pathways modulated by salvigenolide and validating its targets for future drug development efforts. thermofisher.comrsc.org

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.